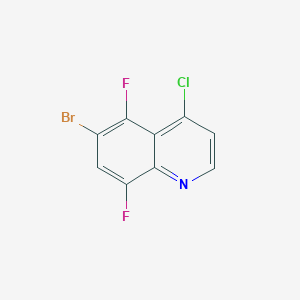

6-Bromo-4-chloro-5,8-difluoroquinoline

Description

Properties

IUPAC Name |

6-bromo-4-chloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF2N/c10-4-3-6(12)9-7(8(4)13)5(11)1-2-14-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGVFJQBABJWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=C(C2=C1Cl)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Quinoline Core

- Starting Material: 2-Aminobenzaldehyde derivatives or related aromatic amines.

- Reaction: The Skraup or Doebner–Miller synthesis can be employed, where aromatic amines react with aldehydes and oxidants to form quinoline frameworks.

- Conditions: Acidic medium, elevated temperatures (~180°C), and oxidizing agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Step 2: Halogenation at Specific Positions

- Bromination: Using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine at position 6.

- Chlorination: Employing N-chlorosuccinimide (NCS) or chlorine gas for chlorination at position 4.

- Fluorination: Selective fluorination at positions 5 and 8 can be achieved via electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).

Step 3: Final Functionalization

- Purification: Column chromatography or recrystallization from suitable solvents like ethanol or acetonitrile.

- Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent equivalents are optimized based on experimental data.

Multistep Synthesis via Intermediate Halogenated Precursors

This approach utilizes halogenated quinoline intermediates as building blocks.

Step 1: Preparation of 4-Bromoquinoline

- Method: Bromination of quinoline derivatives at position 4 using NBS in the presence of radical initiators like AIBN (azobisisobutyronitrile), under reflux in solvents such as carbon tetrachloride or acetonitrile.

- Reaction Conditions: Controlled temperature (~80°C), with excess NBS to ensure selective monobromination.

Step 2: Chlorination at Position 4

- Method: Chlorination of 4-bromoquinoline using phosphorus oxychloride (POCl₃) under reflux, as described in patent CN106432073B.

- Reaction Conditions: Heating at approximately 115°C, followed by work-up involving dilution with dichloromethane and washing with sodium hydroxide solution.

Step 3: Fluorination at Positions 5 and 8

- Method: Electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

- Reaction Conditions: Conducted at low temperatures to prevent over-fluorination, with subsequent purification.

Step 4: Final Purification

- Recrystallization from solvents such as heptane or ethyl acetate to obtain pure 6-bromo-4-chloro-5,8-difluoroquinoline.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Halogenation & Cyclization | Aromatic amines, oxidants, elevated temperature (~180°C) | Straightforward, fewer steps | Less regioselectivity, possible over-halogenation |

| Multistep Halogenation Approach | NBS/NCS, POCl₃, Selectfluor, reflux conditions | High regioselectivity, controlled halogenation | Longer synthesis time, multiple purification steps |

| Patent-Based Synthesis | Dioxane intermediates, high-temp cyclization, halogenation | High yield, regioselectivity | Requires specific intermediates and conditions |

Research Findings & Notes

- Selectivity Control: Halogenation reactions are optimized by controlling temperature, reagent equivalents, and reaction time to achieve regioselectivity at positions 4, 5, and 8.

- Reactivity of Intermediates: Halogenated quinolines serve as versatile intermediates, facilitating subsequent fluorination.

- Environmental & Safety Considerations: Use of halogenating agents like POCl₃ and NBS requires appropriate safety measures due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-5,8-difluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by

Biological Activity

6-Bromo-4-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative notable for its diverse biological activities. This compound, with the molecular formula CHBrClFN, exhibits enhanced reactivity and binding affinity due to the presence of multiple halogen substituents. Its structure facilitates interactions with various biological targets, making it a candidate for drug discovery in medicinal chemistry, particularly in antibacterial and antiviral applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms enhance its binding affinity, potentially inhibiting enzyme activity and disrupting biochemical pathways. This mechanism is similar to other quinoline derivatives, which have been shown to exhibit significant activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance, fluoroquinolones have been documented for their effectiveness against Gram-negative and Gram-positive bacteria. The compound's halogenation pattern may enhance its potency against resistant strains of bacteria .

Table 1: Comparative Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | E. coli | 0.5 | |

| This compound | Staphylococcus aureus | TBD | |

| 7-Bromo-4-chloro-6,8-difluoroquinoline | Pseudomonas aeruginosa | TBD |

Anticancer Properties

Recent studies have explored the potential of quinoline derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of DNA synthesis and interference with cell cycle progression. For example, fluoroquinolones have shown promise in suppressing growth in various cancer cell lines .

Case Study: Fluoroquinolone Derivatives in Cancer Treatment

In a study examining the effects of fluoroquinolone derivatives on cancer cells, researchers found that certain compounds induced significant growth inhibition and apoptosis in prostate cancer cells. This effect was mediated through mechanisms such as mitochondrial injury and DNA synthesis inhibition .

Pharmacokinetics and Metabolism

The unique combination of halogens in this compound contributes to its lipophilicity and metabolic stability. These properties enhance its bioavailability and therapeutic potential, making it an attractive candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions of quinoline derivatives. Methods include regioselective fluorination followed by bromination and chlorination. These synthetic routes are crucial for optimizing yield and purity for biological testing.

Future Directions

Given its promising biological activities, future research should focus on:

- In-depth pharmacological studies to evaluate its efficacy across various disease models.

- Mechanistic studies to elucidate specific interactions with molecular targets.

- Development of analogs to enhance selectivity and reduce potential side effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinolines are known for their antimicrobial properties. Research has shown that 6-bromo-4-chloro-5,8-difluoroquinoline exhibits significant antibacterial activity against various strains of bacteria. Its structure allows for interaction with bacterial DNA gyrase, an enzyme critical for DNA replication . This makes it a potential candidate for developing new antibiotics.

Anticancer Properties

Fluorinated compounds often demonstrate enhanced biological activity. Studies have indicated that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Activity

A study conducted on several quinoline derivatives, including this compound, revealed that this compound showed promising results in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses, and significant inhibition of tumor growth was observed compared to control groups .

Material Science

Fluorescent Probes

Due to its unique electronic properties, this compound is used as a fluorescent probe in material science. Its ability to absorb and emit light makes it suitable for applications in sensors and imaging technologies. The compound's fluorescence properties can be tuned by modifying its chemical structure, which enhances its applicability in various fields such as bioimaging and environmental monitoring .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various coupling reactions. Its halogen substituents allow for further functionalization, enabling the synthesis of diverse compounds with potential biological activity .

Comparison with Similar Compounds

Key Identifiers :

- CAS Numbers: Two distinct CAS numbers are reported: 1699042-33-5 (Enamine Ltd, 2024) and 1133115-72-6 (Shanghai Yuanye Bio, 2022). This discrepancy may arise from isomerism or supplier-specific nomenclature .

- For example, 6-bromo-4-chloroquinoline derivatives are synthesized via refluxing with POCl₃, followed by careful neutralization and purification .

Comparison with Similar Quinoline Derivatives

The structural and functional uniqueness of 6-bromo-4-chloro-5,8-difluoroquinoline is best understood through comparison with related compounds. Below is a detailed analysis:

Structural Analogues and Their Properties

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Capacity: The trifecta of Br, Cl, and F in the target compound enhances electrophilicity compared to analogues with fewer halogens (e.g., 4-chloro-5,8-difluoroquinoline). This property facilitates nucleophilic aromatic substitution (SNAr) reactions in drug design . Steric Considerations: The absence of bulky groups (e.g., methoxy in 6-bromo-4-chloro-5,8-dimethoxyquinoline) allows the target compound to exhibit better solubility in polar aprotic solvents like DMF or DMSO .

Synthetic Challenges: The exothermic nature of halogenation reactions (e.g., POCl₃-mediated chlorination) requires meticulous temperature control, as noted in the synthesis of 6-bromo-4-chloro-5,8-dimethoxyquinoline . Similar precautions likely apply to the target compound.

Catalytic Utility: The bromo group in 6-bromo derivatives enables Suzuki-Miyaura cross-coupling reactions, making the target compound valuable in constructing complex heterocycles .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: The target compound’s halogen diversity positions it as a versatile scaffold for kinase inhibitors and antiviral agents. For instance, 6-bromo-4-chloroquinoline derivatives are precursors to antimalarial compounds .

- Material Science: Fluorinated quinolines like 4-chloro-5,8-difluoroquinoline are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

Q & A

Q. What synthetic strategies are recommended for preparing 6-Bromo-4-chloro-5,8-difluoroquinoline, and how can purity (>97%) be achieved?

Methodological Answer: Synthesis typically involves sequential halogenation of the quinoline core. A plausible route includes:

Bromination at Position 6 : Use N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Chlorination at Position 4 : Employ chlorinating agents like POCl₃ or SOCl₂, which are effective for introducing chloro groups in heterocycles.

Fluorination at Positions 5 and 8 : Utilize fluorination reagents (e.g., Selectfluor™) or halogen-exchange reactions with KF in polar aprotic solvents.

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

- Final compound purity (>97%) can be achieved using preparative HPLC with C18 columns and MeOH/H₂O mobile phases .

Q. How can the structure and substitution pattern of this compound be confirmed?

Methodological Answer:

- Multinuclear NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons and coupling patterns (e.g., J values for vicinal fluorines).

- ¹⁹F NMR : Confirm fluorine positions (distinct δ for para vs. meta fluorines).

- ¹³C NMR : Assign carbons adjacent to halogens (deshielding effects).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₃BrClF₂N).

- X-Ray Crystallography : Resolve ambiguous substitution patterns, especially if synthetic byproducts form .

Q. What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

- Byproducts :

- Partial halogenation products (e.g., 6-bromo-4-chloroquinoline lacking fluorines).

- Diastereomers from improper fluorination regiochemistry.

- Identification Tools :

- GC-MS/HPLC-UV : Compare retention times with standards.

- Tandem MS/MS : Fragment ions help distinguish structural isomers.

- Elemental Analysis : Confirm stoichiometry of Br, Cl, and F .

Advanced Research Questions

Q. How can contradictions in regioselectivity during nucleophilic substitution reactions be resolved?

Methodological Answer:

- Steric/Electronic Analysis :

- Bromine (Position 6) is more reactive toward SNAr than chlorine (Position 4) due to lower electronegativity.

- Fluorines (Positions 5/8) deactivate adjacent positions, directing nucleophiles to Position 2 or 3.

- Computational Modeling :

- Use DFT calculations to predict transition-state energies for competing pathways.

- Validate with kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Q. What stability challenges arise under different storage or reaction conditions?

Methodological Answer:

- Thermal Stability :

- Decomposition above 150°C (observed in related brominated quinolines).

- Store at 0–6°C in amber vials to prevent halogen loss or photodegradation .

- Hydrolytic Sensitivity :

- Susceptible to hydrolysis in basic aqueous media (e.g., NaOH).

- Use anhydrous solvents (DMF, THF) for reactions involving strong bases .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Suzuki-Miyaura Coupling :

- Medicinal Chemistry Applications :

- Serve as a core for kinase inhibitors or antimicrobial agents.

- Fluorine atoms enhance bioavailability and metabolic stability .

Q. How are discrepancies in reported ¹⁹F NMR chemical shifts addressed?

Methodological Answer:

- Solvent Effects :

- δ values vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparisons.

- Referencing Protocols :

- Use CFCl₃ as an external standard (δ = 0 ppm).

- Cross-validate with structurally similar fluorinated quinolines (e.g., : 8-(Bromomethyl)-6-fluoroquinoline) .

Q. What comparative reactivity is observed among the halogen substituents?

Methodological Answer:

- Reactivity Hierarchy : Br (6) > Cl (4) > F (5/8).

- Experimental Validation :

- Selective Dehalogenation : Use Zn in acetic acid to remove bromine selectively.

- Radical Reactions : Bromine participates more readily in Ullmann couplings than chlorine.

- Fluorine Inertness : Requires harsh conditions (e.g., Balz-Schiemann reaction) for displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.